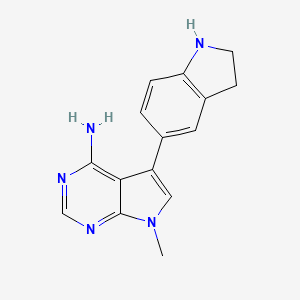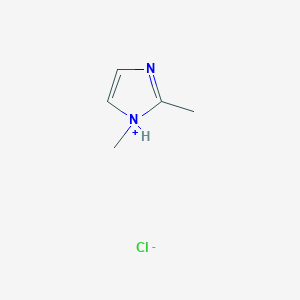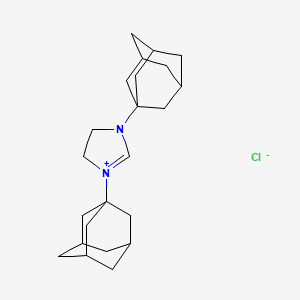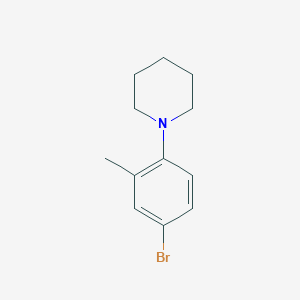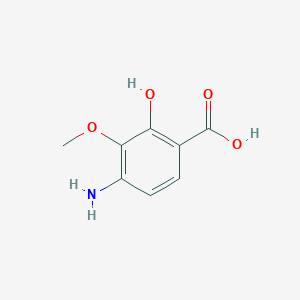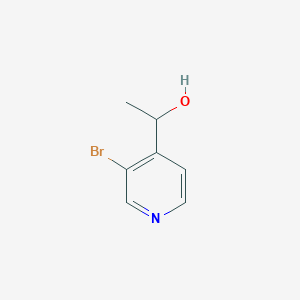
1-(3-Bromopyridin-4-yl)ethanol
Overview
Description
“1-(3-Bromopyridin-4-yl)ethanol” is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromopyridin-4-yl)ethanol” consists of a pyridine ring attached to an ethanol group at the 3rd position of the ring, with a bromine atom also attached to the ring .Physical And Chemical Properties Analysis
“1-(3-Bromopyridin-4-yl)ethanol” is a liquid in its physical form . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Chemical Synthesis and Reactions :
- 1-(3-Bromopyridin-4-yl)ethanol is involved in the formation of pyridylcarbene intermediates in chemical reactions (Abarca, Ballesteros, & Blanco, 2006).
- It is used in chiral pyridyl alcohol-promoted reactions for synthesizing optically active propanols and ethanol derivatives (Ishizaki & Hoshino, 1994).
Material Science and Coordination Chemistry :
- The compound is part of novel efficiency chemosensors for selective detection, such as in the case of Eu3+ ions, which has applications in environmental and medicinal detection (Qiu, 2012).
- It is involved in the synthesis of coordination polymers and complexes, which have diverse applications in magnetism and material science (Liu, Zhang, & Zhu, 2009).
Pharmaceutical and Biomedical Research :
- This compound has been used in the resolution of certain chemicals that serve as intermediates in the synthesis of pharmacologically active agents (Conde et al., 1998).
- It is also relevant in the preparation of high-purity enantiomers of related compounds for pharmaceutical applications (Orrenius et al., 1994).
Polymer Science :
- The compound is involved in the atom transfer radical dispersion polymerization process, which is significant in the field of polymer chemistry (Wan & Pan, 2007).
properties
IUPAC Name |
1-(3-bromopyridin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVWTMPHSNWFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

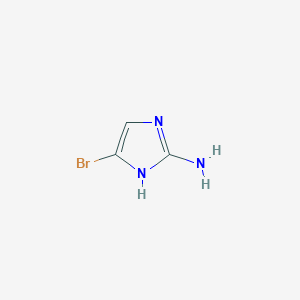
![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)
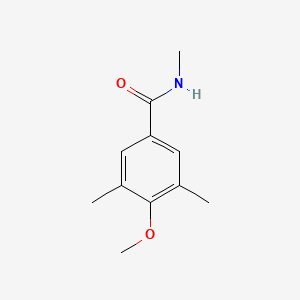
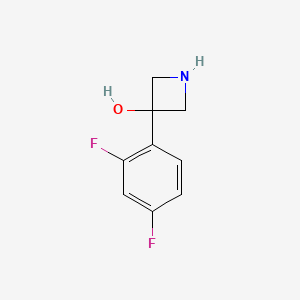
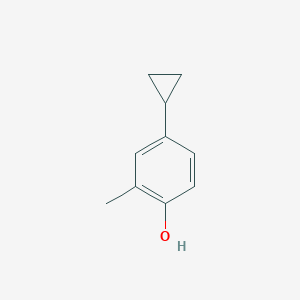
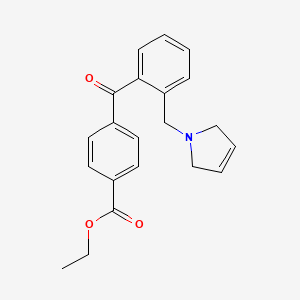
![2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid](/img/structure/B6335177.png)
